molecular formula C26H18N2O4 B14366567 2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene CAS No. 93374-44-8

2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene

Cat. No.: B14366567
CAS No.: 93374-44-8
M. Wt: 422.4 g/mol
InChI Key: PDDPUGVPPAUSSY-UHFFFAOYSA-N
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Description

2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene: is an organic compound with the molecular formula C26H18N2O4 . It is characterized by the presence of two nitrophenyl groups attached to a naphthalene core via ethenyl linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dibromonaphthalene and 4-nitrobenzaldehyde.

    Reaction Conditions: The key reaction involves a , where the aldehyde group of 4-nitrobenzaldehyde reacts with a phosphonium ylide derived from 2,6-dibromonaphthalene.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Mechanism of Action

The mechanism by which 2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient electron transfer and interaction with light, making it useful in optoelectronic applications. The nitro groups can also participate in redox reactions, further expanding its utility in various chemical processes .

Comparison with Similar Compounds

Uniqueness:

    2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene: is unique due to its specific substitution pattern, which affects its electronic properties and reactivity.

Properties

CAS No.

93374-44-8

Molecular Formula

C26H18N2O4

Molecular Weight

422.4 g/mol

IUPAC Name

2,6-bis[2-(4-nitrophenyl)ethenyl]naphthalene

InChI

InChI=1S/C26H18N2O4/c29-27(30)25-13-7-19(8-14-25)1-3-21-5-11-24-18-22(6-12-23(24)17-21)4-2-20-9-15-26(16-10-20)28(31)32/h1-18H

InChI Key

PDDPUGVPPAUSSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC3=C(C=C2)C=C(C=C3)C=CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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